molecular formula C9H11ClFN B13511196 2-(2-Chloro-6-fluorophenyl)propan-2-amine

2-(2-Chloro-6-fluorophenyl)propan-2-amine

Cat. No.: B13511196
M. Wt: 187.64 g/mol
InChI Key: WLHAURZQIQQERG-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)propan-2-amine is an organic compound that belongs to the class of substituted amphetamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)propan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-6-fluorobenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine and a reducing agent such as sodium cyanoborohydride.

    Formation of the Final Product: The intermediate is then subjected to further reactions to introduce the propan-2-amine moiety, resulting in the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)propan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)propan-2-amine
  • 2-(4-Fluorophenyl)propan-2-amine
  • 2-(2,4-Dichlorophenyl)propan-2-amine

Uniqueness

2-(2-Chloro-6-fluorophenyl)propan-2-amine is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs. This unique substitution pattern can influence its reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)propan-2-amine

InChI

InChI=1S/C9H11ClFN/c1-9(2,12)8-6(10)4-3-5-7(8)11/h3-5H,12H2,1-2H3

InChI Key

WLHAURZQIQQERG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC=C1Cl)F)N

Origin of Product

United States

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